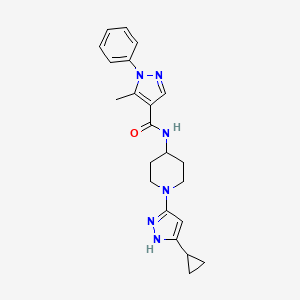

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-15-19(14-23-28(15)18-5-3-2-4-6-18)22(29)24-17-9-11-27(12-10-17)21-13-20(25-26-21)16-7-8-16/h2-6,13-14,16-17H,7-12H2,1H3,(H,24,29)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIPAISJDMNWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 378.4 g/mol. The compound features a unique combination of piperidine and pyrazole rings, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, starting with the preparation of key intermediates. A common synthetic route includes the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions. Industrial production may utilize automated reactors to optimize yield and purity while maintaining stringent quality control measures.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including E. coli and S. aureus. In one study, compounds were tested for their ability to inhibit bacterial growth using the well diffusion method, revealing notable zones of inhibition .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 20 |

| 10c | P. aeruginosa | 18 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been highlighted in various studies. For example, certain derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, indicating strong anti-inflammatory effects comparable to standard drugs like dexamethasone .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promise as a therapeutic agent for cancer treatment .

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and screened against multiple bacterial strains. Compounds demonstrated varying degrees of antimicrobial activity, with some exhibiting potent effects comparable to established antibiotics .

- Anti-inflammatory Effects : In a controlled study, specific pyrazole compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, yielding promising results that suggest potential therapeutic applications in inflammatory diseases .

- Anticancer Activity : Research involving cell line assays indicated that certain derivatives could effectively induce cell death in cancerous cells, warranting further investigation into their mechanisms and potential clinical applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Research indicates that compounds with pyrazole moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against breast cancer cells, showcasing their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, this compound has been tested against Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing pyrazole structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. Studies suggest that this compound could serve as a potential treatment for inflammatory conditions due to its ability to modulate these pathways .

Antioxidant Activity

Oxidative stress plays a significant role in the pathogenesis of various diseases, including neurodegenerative disorders. Pyrazole derivatives have been identified as potential antioxidants, capable of scavenging free radicals and reducing oxidative damage. The compound has shown promise in protecting cells from oxidative stress-induced damage, making it a candidate for further development as an antioxidant therapy .

Neuroprotective Effects

Given the structural characteristics of this compound, there is potential for neuroprotective applications. Research on similar compounds suggests that they may offer protection against neurodegeneration by modulating neurotransmitter systems and reducing neuroinflammation .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and predict the efficacy of the compound in therapeutic applications . The results indicate strong interactions with key enzymes involved in cancer progression and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Key Differences | Reference |

|---|---|---|---|

| N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide | Pyrazole, piperidine, thiophene | Replaces phenyl-pyrazole with thiophene ring; reduced aromatic stacking potential | |

| N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide | Pyrazole, benzamide | Lacks piperidine linker and phenyl-pyrazole; simpler scaffold | |

| N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | Pyrazole, pyrimidine, piperidine | Substitutes phenyl-pyrazole with pyrimidine; introduces sulfonyl group | |

| N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide | Pyrazole, piperidine, furan | Replaces phenyl-pyrazole with furan; altered electronic properties | |

| N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | Pyrazole, thiazole, pyrrolidine | Adds thiazole and pyrrolidine rings; increased steric bulk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.